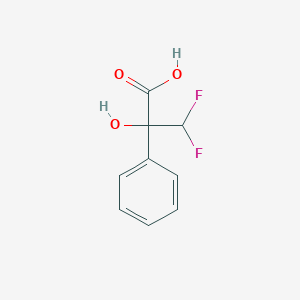
3,3-Difluoro-2-hydroxy-2-phenylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3,3-difluoro-2-hidroxi-2-fenilpropanoico es un compuesto orgánico con la fórmula molecular C9H8F2O3. Se caracteriza por la presencia de dos átomos de flúor, un grupo hidroxilo y un grupo fenilo unidos a una cadena principal de ácido propanoico.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 3,3-difluoro-2-hidroxi-2-fenilpropanoico típicamente implica la introducción de átomos de flúor en la estructura del ácido propanoico. Un método común es la fluoración del ácido 2-hidroxi-2-fenilpropanoico usando reactivos como el trifluoruro de dietilaminosulfuro (DAST) o Deoxo-Fluor. La reacción generalmente se lleva a cabo bajo condiciones controladas para asegurar una fluoración selectiva en las posiciones deseadas.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El proceso incluiría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, así como la implementación de medidas de seguridad para manipular los agentes fluorantes.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 3,3-difluoro-2-hidroxi-2-fenilpropanoico puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo puede oxidarse para formar un grupo carbonilo.
Reducción: El grupo ácido carboxílico puede reducirse a un alcohol.
Sustitución: Los átomos de flúor pueden sustituirse con otros grupos funcionales bajo condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Se pueden usar reactivos como permanganato de potasio (KMnO4) u óxido de cromo (CrO3).
Reducción: El hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) son agentes reductores comunes.
Sustitución: Se pueden usar nucleófilos como aminas o tioles para reemplazar los átomos de flúor.
Productos Principales Formados
Oxidación: Formación de ácido 3,3-difluoro-2-oxo-2-fenilpropanoico.
Reducción: Formación de 3,3-difluoro-2-hidroxi-2-fenilpropanol.
Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.
4. Aplicaciones en Investigación Científica
El ácido 3,3-difluoro-2-hidroxi-2-fenilpropanoico tiene varias aplicaciones en investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Estudiado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Investigado por sus posibles propiedades terapéuticas, incluyendo su uso como precursor para el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Aplicaciones Científicas De Investigación
3,3-Difluoro-2-hydroxy-2-phenylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
El mecanismo de acción del ácido 3,3-difluoro-2-hidroxi-2-fenilpropanoico implica su interacción con dianas moleculares específicas. Los átomos de flúor pueden mejorar la afinidad de unión del compuesto a enzimas o receptores, potencialmente alterando su actividad. Los grupos hidroxilo y ácido carboxílico pueden participar en enlaces de hidrógeno e interacciones electrostáticas, influyendo aún más en los efectos biológicos del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 3,3-difluoro-2-hidroxi-3-fenilpropanoico: Estructura similar pero con una posición diferente del grupo hidroxilo.
Ácido 3,3,3-trifluoro-2-hidroxi-2-fenilpropanoico: Contiene un átomo de flúor adicional.
Ácido 2-hidroxi-2-fenilpropanoico: Carece de átomos de flúor.
Singularidad
El ácido 3,3-difluoro-2-hidroxi-2-fenilpropanoico es único debido a la presencia de dos átomos de flúor, que pueden influir significativamente en su reactividad química y actividad biológica. Los átomos de flúor pueden mejorar la estabilidad y la lipofilia del compuesto, convirtiéndolo en un intermedio valioso en diversas aplicaciones químicas y farmacéuticas.
Propiedades
Fórmula molecular |
C9H8F2O3 |
|---|---|
Peso molecular |
202.15 g/mol |
Nombre IUPAC |
3,3-difluoro-2-hydroxy-2-phenylpropanoic acid |
InChI |
InChI=1S/C9H8F2O3/c10-7(11)9(14,8(12)13)6-4-2-1-3-5-6/h1-5,7,14H,(H,12,13) |
Clave InChI |
YQPAQVUHANTYNH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(F)F)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


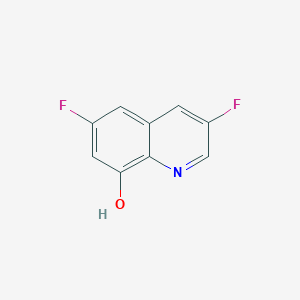
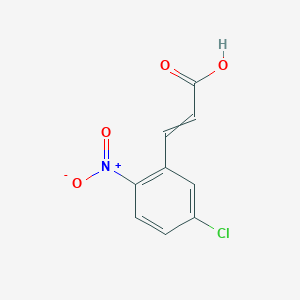
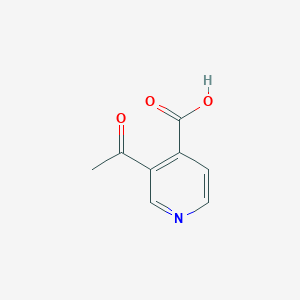
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methoxyaniline](/img/structure/B12445149.png)
![2-{4-[(4-chlorobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12445161.png)

![bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron](/img/structure/B12445173.png)
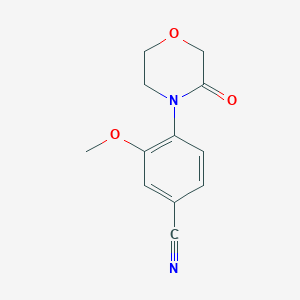


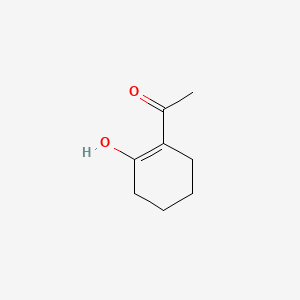
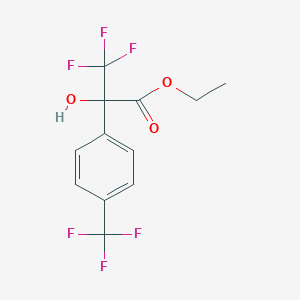
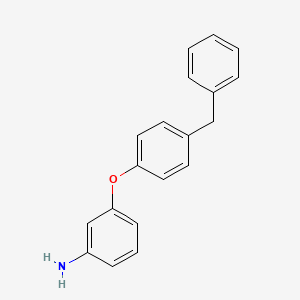
![2-[(4,4-Difluorocyclohexyl)amino]ethanol](/img/structure/B12445230.png)
